4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid
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Overview
Description
4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid is an organic compound with a complex structure that includes amino, dicyano, and benzoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid can be achieved through the reaction of phthalonitrile with ammonia. This reaction typically involves heating phthalonitrile with an excess of ammonia in methanol at temperatures ranging from 90 to 100°C in an autoclave . The reaction yields the desired compound along with other by-products, which can be isolated and purified using standard techniques such as crystallization and chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dicyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(amino(imino)methyl)benzoic acid: A simpler amidino benzoic acid derivative with similar functional groups.
1-imino-1H-isoindol-3-amine: Another product of the reaction of phthalonitrile with ammonia, with a different structural arrangement.
Uniqueness
4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid is unique due to its combination of amino, dicyano, and benzoic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
4-[[(Z)-2-amino-1,2-dicyanoethenyl]iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-5-10(15)11(6-14)16-7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,15H2,(H,17,18)/b11-10-,16-7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQHGOPJVRRPSP-OOQWFJINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=N/C(=C(/C#N)\N)/C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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